molecular formula C19H17FN4O2 B5423788 N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-(1H-imidazol-2-yl)benzamide

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-(1H-imidazol-2-yl)benzamide

Cat. No.: B5423788
M. Wt: 352.4 g/mol
InChI Key: LFURPICZIBXVKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond between the fluoro-substituted phenyl group and the imidazole ring. This could potentially be achieved through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic phenyl and imidazole rings, the amide group, and the fluorine atom attached to the phenyl ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, which could affect its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through experimental studies .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-3-(1H-imidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-5-6-15(20)10-16(12)24-17(25)11-23-19(26)14-4-2-3-13(9-14)18-21-7-8-22-18/h2-10H,11H2,1H3,(H,21,22)(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFURPICZIBXVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)C2=CC=CC(=C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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